molecular formula C16H19N5O3S B6430114 N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide CAS No. 2097864-68-9

N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide

Cat. No.: B6430114
CAS No.: 2097864-68-9
M. Wt: 361.4 g/mol
InChI Key: LELYDGRZMJWUDY-UHFFFAOYSA-N
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Description

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine based systems have been shown to have numerous practical applications .


Synthesis Analysis

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .


Molecular Structure Analysis

Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .


Chemical Reactions Analysis

Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact structure. For example, the presence of functional groups, such as carbonyl groups, can influence properties like polarity and reactivity .

Future Directions

Given the wide range of activities exhibited by pyridazine and pyridazinone derivatives, these compounds continue to be of interest in drug discovery and development .

Properties

IUPAC Name

N,N-dimethyl-4-[3-(pyridazin-3-ylamino)azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-20(2)25(23,24)14-7-5-12(6-8-14)16(22)21-10-13(11-21)18-15-4-3-9-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELYDGRZMJWUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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